Sofosbuvir impurity J
Overview
Description
Sofosbuvir impurity J is a process-related impurity found in the antiviral drug sofosbuvir, which is used for the treatment of chronic hepatitis C. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus RNA-dependent RNA polymerase, thereby inhibiting viral replication. Impurities like this compound are formed during the synthesis and manufacturing processes of the drug and need to be controlled to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity J involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The synthetic routes are designed to introduce the necessary functional groups and stereochemistry required for the impurity .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through stringent process parameters and quality control measures. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the levels of impurities during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the starting materials into the final impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and monitored to ensure the purity of the final product .
Scientific Research Applications
Sofosbuvir impurity J has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the safety and efficacy of antiviral drugs like sofosbuvir.
Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
The mechanism of action of Sofosbuvir impurity J is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the hepatitis C virus RNA-dependent RNA polymerase, but with different efficacy and potency. The impurity may also undergo metabolic transformations that affect its activity and toxicity .
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used as an antiviral drug.
Other Process-Related Impurities: Includes various nucleoside analogs and their derivatives formed during the synthesis of sofosbuvir.
Uniqueness: Sofosbuvir impurity J is unique due to its specific structural features and formation pathway. It is distinguished from other impurities by its specific chemical reactions and the conditions under which it is formed .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBQFZOWQKE-IQWMDFIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114757 | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334513-10-8 | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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